

Englerin A intravenous lethality solution

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Compound Focus: Englerin A

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The Core Problem: TRPC4/C5 Activation

Research indicates that **Englerin A**'s potent anti-cancer activity and its severe intravenous toxicity share a common mechanism: the agonism (activation) of the **TRPC4 and TRPC5 cation channels** [1] [2] [3].

- **Efficacy Mechanism:** **Englerin A** binds to and activates TRPC4/5 channels, leading to calcium and sodium influx into cells. In certain cancer cells, particularly renal cancer cells, this uncontrolled ion influx induces cell death (necrosis), which is the desired anti-cancer effect [4] [2] [3].
- **Toxicity Mechanism:** The same activation of TRPC4/5 channels in a live organism (in vivo) is responsible for severe adverse effects. Studies show that intravenous administration of **Englerin A** is lethal in rodents at doses close to those required for its anti-cancer activity. TRPC4-deficient mice are protected from this toxicity, confirming the channel's role [1] [2].

Proposed Solution: Bridgehead Modification

A promising approach to dissociate toxicity from anti-cancer efficacy involves modifying the **Englerin A** molecule at its "bridgehead" position (specifically, the C-7 isopropyl group) [1] [5].

Key Finding: Replacing the natural isopropyl group with larger, bulkier substituents (like cyclohexyl or phenyl groups) yielded analogues that retained potent and selective cancer cell growth inhibition while showing **reduced activity on the TRPC4 channel and significantly lower intravenous toxicity** in mice [1].

The table below summarizes the comparative data for **Englerin A** and its modified analogues:

Compound	Bridgehead Substituent	NCI-60 Potency (Renal Cancer GI ₅₀ , nM)	TRPC4 Activity	Max Tolerated IV Dose in Mice (µg/kg)
Englerin A (1)	Isopropyl	~1-10 nM (e.g., A498: 1 nM) [1]	High (Active at 100 nM) [1]	50 [1]
Analogue 4	Cyclohexyl	~21 nM (A498) [1]	Much Reduced [1]	500 [1]
Analogue 6	Cyclohexyl (saturated)	~19 nM (A498) [1]	Much Reduced [1]	500 [1]
Analogue 10	Modified Cinnamate	~19 nM (A498) [1]	Much Reduced [1]	500 [1]
Analogue 5	Phenyl	~95 nM (A498) [1]	Much Reduced [1]	200 [1]

GI₅₀: The concentration required for 50% growth inhibition. A lower value indicates higher potency.

Experimental Considerations

Troubleshooting Common Scenarios

- **Scenario 1:** An **Englerin A** analogue shows good in vitro efficacy but high in vivo toxicity.
 - **Investigation Path:** This suggests the modification did not sufficiently reduce TRPC4/5 potency. Re-evaluate the analogue's potency in a **TRPC4 calcium flux assay** [1] [2]. Consider trying bulkier or different chemical substituents at the bridgehead.
- **Scenario 2:** Rapid compound degradation or loss of activity is observed in rodent in vivo models.
 - **Investigation Path:** **Englerin A** is rapidly hydrolyzed by rodent serum esterases to the inactive Englerin B [6] [2]. Consider using an **ex vivo model** like the Isolated Perfused and Ventilated Murine Lung (IPVML), which uses a blood-free perfusate, to study acute effects without degradation [6].

- **Scenario 3:** Need to confirm that a biological effect is specifically due to TRPC4/C5 activation.
 - **Investigation Path:** Use a selective TRPC4/C5 antagonist like **ML204** or **Pico 145**. If the antagonist blocks the **Englerin A**-induced effect (e.g., calcium influx, cell death), it confirms the role of these channels [1] [2].

Key Experimental Protocols

1. TRPC4 Calcium Influx Assay This protocol is critical for evaluating new analogues and confirming target engagement [1] [6] [2].

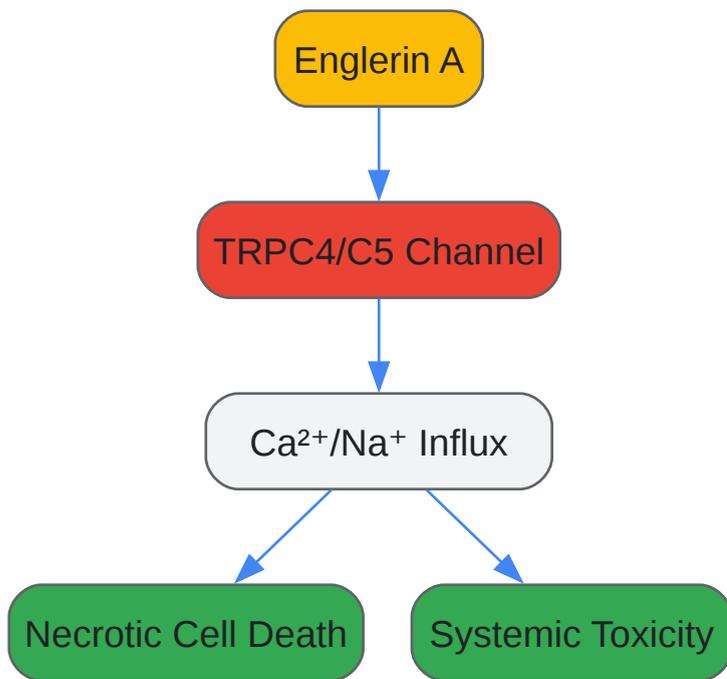
- **Cell Line:** Use HEK293 cells transfected with TRPC4 or a TRPC4-expressing cancer cell line (e.g., A-498).
- **Dye Loading:** Load cells with a ratiometric calcium-sensitive dye like **Fura-2 AM**.
- **Measurement:** Place coverslips in a recording chamber under a fluorescence microscope. Measure the ratio of fluorescence emission at 510 nm with excitations at 340 nm and 380 nm.
- **Application:** Apply the **Englerin A** analogue and record the increase in the 340/380 nm ratio, which indicates a rise in intracellular calcium.
- **Validation:** Pre-apply the TRPC4/C5 antagonist Pico 145 to confirm the response is channel-specific [1].

2. In Vivo Maximum Tolerated Dose (MTD) Determination This protocol assesses acute intravenous toxicity [1].

- **Model:** Mice.
- **Protocol:** Use an "**Up-and-Down**" procedural design. This involves dosing a single animal at a starting dose. Depending on the outcome (tolerated or not), the dose for the next animal is increased or decreased by a set factor. This process continues with a few animals to estimate the MTD efficiently and ethically [1].
- **Monitoring:** Observe animals closely for signs of distress, which for **Englerin A**-related toxicity may include labored breathing and reduced locomotor activity [6] [2].

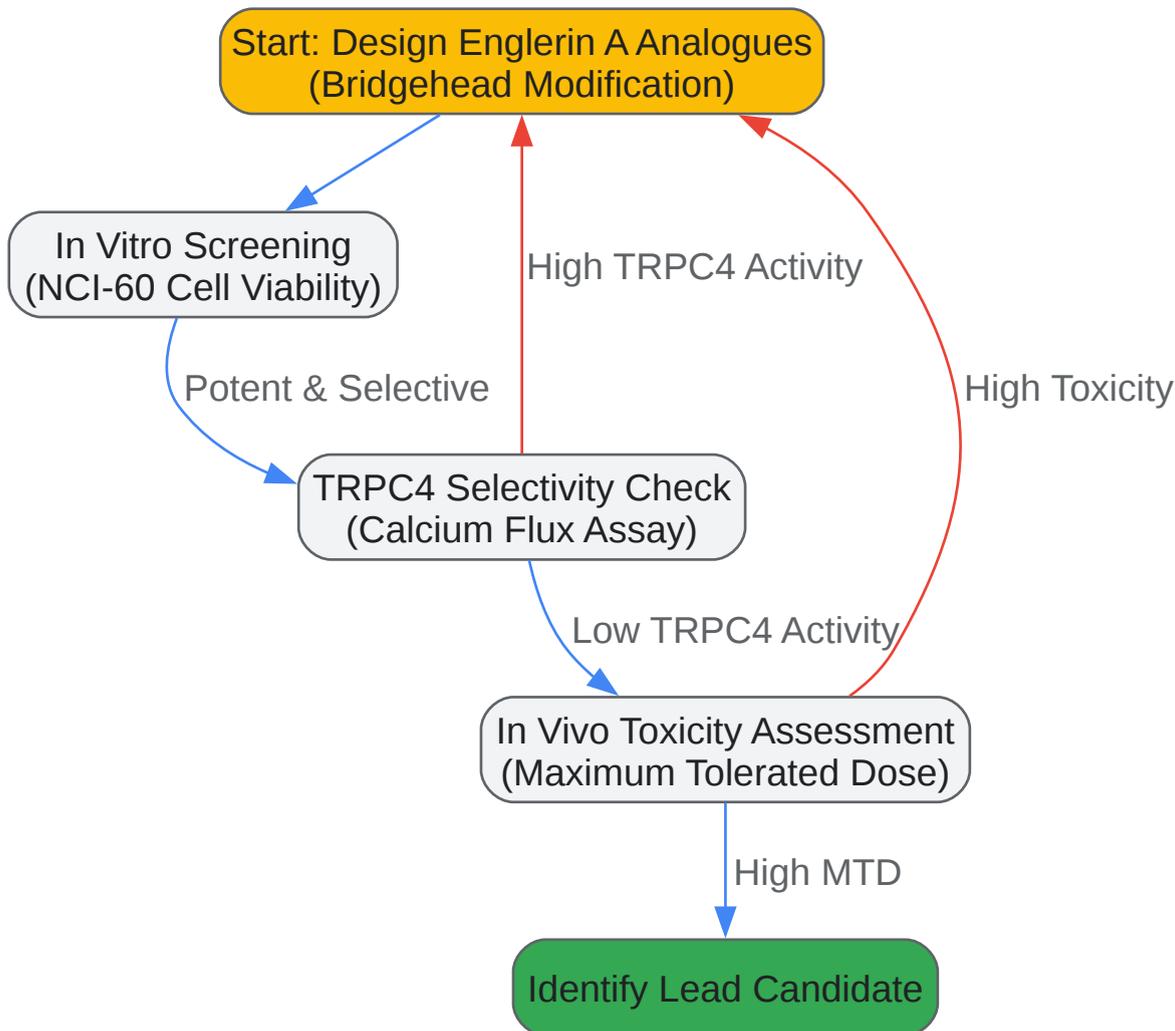
Mechanism and Workflow Diagrams

The following diagrams illustrate the core mechanism and a suggested experimental workflow.



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Englerin A's Dual Mechanism of Action



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*Workflow for Developing Safer **Englerin A** Analogues*

Key Takeaways for Researchers

- **Primary Toxicity Cause:** TRPC4/C5 channel activation is the primary driver of **Englerin A's** intravenous lethality [1] [2].
- **Leading Strategy:** Chemical modification at the bridgehead (C-7) position is a validated strategy to create analogues with a safer profile [1] [5].
- **Critical Assays:** Prioritize **TRPC4 calcium flux assays** and **in vivo MTD studies** in mice to de-risk candidates early in development [1].

- **Model Consideration:** Be aware of the rapid degradation of **Englerin A** in rodent serum; ex vivo models may be useful for specific toxicity studies [6].

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